![molecular formula C21H20N4O2S B2951199 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide CAS No. 343373-17-1](/img/structure/B2951199.png)
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(Acetylamino)-3-pyridinyl)sulfanyl-N-(3,5-dimethylphenyl)nicotinamide, also known as Acetylsulfamoylnicotinamide (ASN), is a novel compound with a variety of potential applications in both scientific research and medical treatment. We will also discuss the advantages and limitations of using ASN in laboratory experiments, as well as the potential future directions for further investigation.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide' involves the reaction of 3,5-dimethylaniline with nicotinic acid to form N-(3,5-dimethylphenyl)nicotinamide. This intermediate is then reacted with 6-aminopyridine-3-thiol and acetic anhydride to form the final product.
Starting Materials
3,5-dimethylaniline, nicotinic acid, 6-aminopyridine-3-thiol, acetic anhydride
Reaction
Step 1: React 3,5-dimethylaniline with nicotinic acid in the presence of a dehydrating agent such as thionyl chloride to form N-(3,5-dimethylphenyl)nicotinamide., Step 2: Dissolve N-(3,5-dimethylphenyl)nicotinamide in a suitable solvent such as DMF or DMSO., Step 3: Add 6-aminopyridine-3-thiol and acetic anhydride to the reaction mixture and stir at room temperature for several hours., Step 4: Purify the product by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
ASN has a variety of potential applications in scientific research. It has been used as a substrate for the enzyme acetylsulfamoyl transferase (AST), which is involved in the metabolism of certain drugs. It has also been used to study the effect of drug metabolism on the pharmacokinetics of drugs. Additionally, ASN has been used to study the effects of drug metabolism on the pharmacodynamics of drugs.
Mecanismo De Acción
ASN has been found to act as an inhibitor of AST, which is a key enzyme in the metabolic pathways of certain drugs. It binds to the active site of AST, preventing it from catalyzing the transfer of acetylsulfamoyl groups to other molecules. This inhibition of AST can lead to changes in the pharmacokinetics and pharmacodynamics of drugs, which can have a variety of effects on the body.
Efectos Bioquímicos Y Fisiológicos
The inhibition of AST by ASN can lead to changes in the pharmacokinetics and pharmacodynamics of drugs. This can lead to changes in the absorption, distribution, metabolism, and excretion of the drug. Additionally, it can lead to changes in the pharmacodynamics of the drug, such as altered efficacy, toxicity, and side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of ASN in laboratory experiments has several advantages. First, it is relatively easy to synthesize, and the yield is typically high. Additionally, it is relatively nontoxic and has low potential for adverse effects. However, there are also some limitations to using ASN in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to accurately measure its concentration in solutions.
Direcciones Futuras
There are a variety of potential future directions for further investigation of ASN. One potential direction is to explore the effects of ASN on other enzymes involved in drug metabolism. Additionally, further research could be done to explore the effects of ASN on the pharmacokinetics and pharmacodynamics of different drugs. Additionally, further research could be done to investigate the potential use of ASN as a therapeutic agent. Finally, further research could be done to evaluate the potential for ASN to interact with other drugs or compounds.
Propiedades
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-(3,5-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13-9-14(2)11-16(10-13)25-20(27)18-5-4-8-22-21(18)28-17-6-7-19(23-12-17)24-15(3)26/h4-12H,1-3H3,(H,25,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUGJDUUHDEHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)SC3=CN=C(C=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2951116.png)
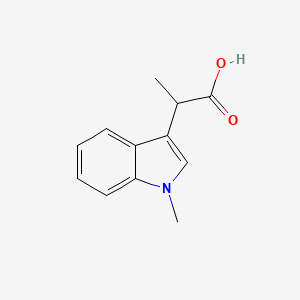
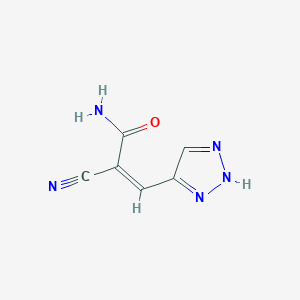
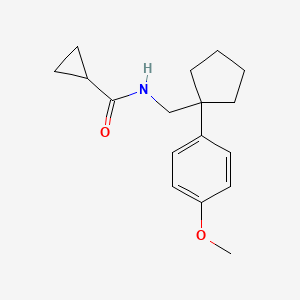
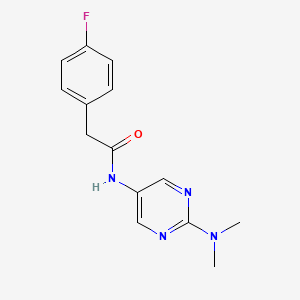
![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2951123.png)
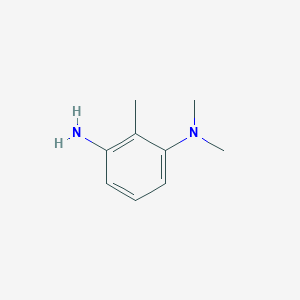
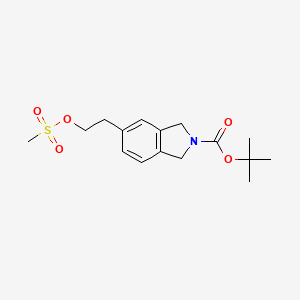
![N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

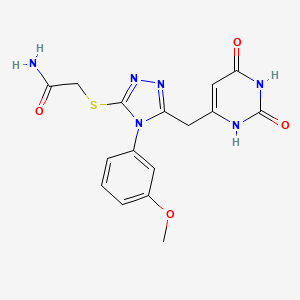
![3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2951135.png)
![1-(4-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2951138.png)
![2,4-Dimethyl-5-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2951139.png)